1-(1,3-Benzoxazol-2-yl)-4-phenylpiperidine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-Benzoxazol-2-yl)-4-phenylpiperidine-4-carbonitrile is a heterocyclic compound that features a benzoxazole ring fused with a piperidine ring and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzoxazol-2-yl)-4-phenylpiperidine-4-carbonitrile typically involves the condensation of 2-aminophenol with a suitable carbonyl compound to form the benzoxazole ringCommon reagents used in these reactions include aldehydes, ketones, acids, and alcohols .
Industrial Production Methods
Industrial production methods for this compound may involve the use of catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts to enhance the efficiency and yield of the reactions . The reactions are often carried out under controlled conditions to ensure the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1,3-Benzoxazol-2-yl)-4-phenylpiperidine-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of various substituted benzoxazole derivatives .
Wissenschaftliche Forschungsanwendungen
1-(1,3-Benzoxazol-2-yl)-4-phenylpiperidine-4-carbonitrile has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-(1,3-Benzoxazol-2-yl)-4-phenylpiperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5,7-Dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline: Known for its antibacterial and antioxidant activities.
6-(1,3-Benzoxazol-2-yl)-5-methylthieno[2,3-d]pyrimidine: Exhibits antimicrobial activity against various strains of bacteria and fungi.
Uniqueness
1-(1,3-Benzoxazol-2-yl)-4-phenylpiperidine-4-carbonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzoxazole ring with a piperidine and phenyl group makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C19H17N3O |
---|---|
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
1-(1,3-benzoxazol-2-yl)-4-phenylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C19H17N3O/c20-14-19(15-6-2-1-3-7-15)10-12-22(13-11-19)18-21-16-8-4-5-9-17(16)23-18/h1-9H,10-13H2 |
InChI-Schlüssel |
LGOJLYXHORLPMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1(C#N)C2=CC=CC=C2)C3=NC4=CC=CC=C4O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.